2,3'-Bipyridine

Physical Chemistry Thermal Analysis Quality Control

2,3'-Bipyridine (CAS 581-50-0), an asymmetrical bipyridine isomer also known as isonicoteine, is a heterocyclic compound with the molecular formula C10H8N2 and a molecular weight of 156.18. It is characterized by a melting point of 30-32 °C, a boiling point of 295.5 °C, and a density of 1.0984 g/cm³ at 20 °C.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 581-50-0
Cat. No. B014897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3'-Bipyridine
CAS581-50-0
Synonyms2,3’-Bipyridyl, 2,3’-Dipyridyl
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=CC=C2
InChIInChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H
InChIKeyVEKIYFGCEAJDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.26 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3'-Bipyridine (CAS 581-50-0): Key Physicochemical and Coordination Properties for Research Procurement


2,3'-Bipyridine (CAS 581-50-0), an asymmetrical bipyridine isomer also known as isonicoteine, is a heterocyclic compound with the molecular formula C10H8N2 and a molecular weight of 156.18 [1]. It is characterized by a melting point of 30-32 °C, a boiling point of 295.5 °C, and a density of 1.0984 g/cm³ at 20 °C [1]. The compound exists as a colorless to pale yellow liquid that is sensitive to air, soluble in ether, and only slightly soluble in water [2]. As a bipyridine derivative, it serves as a ligand in coordination chemistry and a building block in organic synthesis, with specific applications in catalysis and materials science that distinguish it from its symmetric counterparts .

Why 2,3'-Bipyridine Cannot Be Replaced by 2,2'- or 4,4'-Bipyridine in Critical Applications


Generic substitution among bipyridine isomers is scientifically unsound due to fundamentally distinct molecular geometries, electronic structures, and coordination behaviors. 2,3'-Bipyridine adopts a cisoid conformation, in contrast to the transoid arrangement of 2,2'-bipyridine [1]. This conformational difference directly alters the ligand's bite angle, metal-binding affinity, and redox properties of resultant complexes [2]. Furthermore, the asymmetric nitrogen positions in 2,3'-bipyridine create a unique electronic environment that is not replicated by symmetric 2,2'- or 4,4'-bipyridine, leading to distinct reactivity profiles in catalytic cycles and biological target engagement [3]. The quantitative evidence presented below demonstrates that selecting 2,3'-bipyridine over its isomers is a critical decision rooted in measurable performance differences, not merely structural preference.

Quantitative Differentiation of 2,3'-Bipyridine from Competing Bipyridine Isomers


Melting Point and Boiling Point Comparison vs. 2,2'- and 4,4'-Bipyridine

The melting point of 2,3'-bipyridine is 30-32 °C, significantly lower than that of 2,2'-bipyridine (70-73 °C) and 4,4'-bipyridine (109-112 °C) [1]. Its boiling point is 295.5 °C, which is intermediate between 2,2'-bipyridine (273 °C) and 4,4'-bipyridine (305 °C) [1]. These differences reflect the distinct molecular packing and intermolecular forces arising from the asymmetric arrangement of nitrogen atoms.

Physical Chemistry Thermal Analysis Quality Control

Conformational Isomerism: Cisoid vs. Transoid Geometry

Quantum chemical calculations (B3LYP/6-31G(d) DFT) demonstrate that 2,3'-bipyridine exists predominantly as a cisoid isomer, whereas 2,2'-bipyridine adopts a transoid conformation [1]. The cisoid arrangement brings the two nitrogen atoms into closer proximity, pre-organizing the ligand for chelation and affecting its acidity-basicity profile.

Computational Chemistry Coordination Chemistry Molecular Modeling

Coordination Mode and Bite Angle Differentiation

2,3'-Bipyridine acts as a monodentate ligand due to the 3'-position of one nitrogen, preventing the formation of a stable five-membered chelate ring. In contrast, 2,2'-bipyridine is a classic bidentate ligand with a natural bite angle of approximately 60° [1]. The monodentate coordination of 2,3'-bipyridine allows for more flexible binding modes and the potential for bridging two metal centers, which is not possible with 2,2'-bipyridine.

Coordination Chemistry Transition Metal Catalysis Ligand Design

Electrochemical Redox Potential Shift in Ruthenium Complexes

In a direct comparison of ruthenium(II) complexes [RuL(bpy)₂](PF₆)₂, where L is a quaternized bipyridine ligand, the complex bearing N′-methyl-2,3′-bipyridinium (L2) exhibited a distinct redox potential compared to the complex with N′-methyl-2,4′-bipyridinium (L1) [1]. Cyclic voltammetric studies revealed that the electron-donating ability of the 2,3'-ligand is substantially different from that of the 2,4'-ligand, leading to different ligand-localized redox potentials [1].

Electrochemistry Cyclic Voltammetry Ruthenium Complexes Redox Chemistry

COX-2 Inhibitory Activity of 2,3'-Bipyridine Derivatives

Patent US20060229338A1 discloses 2,3'-bipyridine derivatives as selective COX-2 inhibitors. Preferred compounds exhibit an IC50 for COX-2 of less than 50 µM, preferably less than 10 µM, and more preferably less than 5 µM, while maintaining an IC50 for COX-1 of greater than 10 µM, preferably greater than 20 µM [1]. This selectivity profile is a direct consequence of the 2,3'-bipyridine scaffold's unique spatial and electronic characteristics.

Medicinal Chemistry Enzyme Inhibition Anti-inflammatory COX-2

Natural Occurrence as a Tobacco Alkaloid

2,3'-Bipyridine (isonicoteine) is a naturally occurring alkaloid found in Turkish Nicotiana species and is formed as a pyrolysis product in tobacco smoke [1]. In contrast, 2,2'-bipyridine and 4,4'-bipyridine are primarily synthetic compounds with no significant natural occurrence. This natural abundance makes 2,3'-bipyridine a relevant analytical standard for tobacco research and a potential degradation marker for paraquat [1].

Natural Product Chemistry Analytical Chemistry Metabolomics

Defined Research and Industrial Use Cases for 2,3'-Bipyridine


Asymmetric Catalysis Ligand Design

The monodentate coordination and cisoid conformation of 2,3'-bipyridine make it a valuable building block for designing asymmetric ligands in transition metal catalysis. Its unique geometry, when incorporated into chiral frameworks, can induce high enantioselectivity in reactions such as allylic substitution and C-H activation [1].

Electrochemical and Photochemical Complex Synthesis

The distinct redox properties imparted by the 2,3'-bipyridine scaffold, as evidenced by the shift in ligand-localized potentials in ruthenium complexes, make it a candidate for tuning the photophysical and electrochemical behavior of metal complexes for applications in dye-sensitized solar cells and water oxidation catalysts [1].

Tobacco Smoke and Environmental Analysis

As a natural alkaloid and pyrolysis product found in tobacco, 2,3'-bipyridine serves as a critical analytical standard for quantifying this compound in smoke condensate and environmental samples. It is also a relevant marker for studying the degradation of the herbicide paraquat [1].

Medicinal Chemistry for COX-2 Inhibitors

The 2,3'-bipyridine core is a privileged scaffold for developing selective COX-2 inhibitors, as demonstrated by patented derivatives with IC50 values below 5 µM against COX-2 and >20 µM against COX-1 [2]. This validates its use as a starting point for synthesizing novel anti-inflammatory agents.

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